molecular formula C24H16Cl3N3O B14327085 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- CAS No. 105245-37-2

1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)-

Cat. No.: B14327085
CAS No.: 105245-37-2
M. Wt: 468.8 g/mol
InChI Key: RLNZLYIFSOJQBW-UHFFFAOYSA-N
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Description

1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- is a complex organic compound that features a cyclohexadienol core with multiple chlorophenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- typically involves multi-step organic reactions. The starting materials often include cyclohexadienone derivatives and chlorophenylamines. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for developing new pharmaceuticals. Its structural features may interact with biological targets in unique ways.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- would depend on its specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexadien-1-ol derivatives: Compounds with similar cyclohexadienol cores but different substituents.

    Chlorophenylamines: Compounds with chlorophenyl groups attached to amine functionalities.

Uniqueness

The uniqueness of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.

Properties

CAS No.

105245-37-2

Molecular Formula

C24H16Cl3N3O

Molecular Weight

468.8 g/mol

IUPAC Name

2,5-bis(4-chloroanilino)-4-(4-chlorophenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C24H16Cl3N3O/c25-15-1-7-18(8-2-15)28-21-13-23(30-20-11-5-17(27)6-12-20)24(31)14-22(21)29-19-9-3-16(26)4-10-19/h1-14,29-30H

InChI Key

RLNZLYIFSOJQBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC3=CC=C(C=C3)Cl)C(=CC2=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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